molecular formula C7H4BrN3S B1527634 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine CAS No. 16439-93-3

4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine

Cat. No. B1527634
CAS RN: 16439-93-3
M. Wt: 242.1 g/mol
InChI Key: KAUUGBWNSHNIAV-UHFFFAOYSA-N
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Description

“4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic moiety . This compound has a molecular weight of 250.12 . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for “4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine” is 1S/C6H8BrN3OS/c7-5-8-9-6 (12-5)10-1-3-11-4-2-10/h1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine” is a solid compound . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound has a molecular weight of 250.12 .

Scientific Research Applications

Electron Acceptor in Electrochromic Polymers

4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine derivatives, such as Thiadiazolo[3,4-c]pyridine (PT), have been explored as novel electron acceptors. Their electron-accepting ability and unique properties offer potential advantages over traditional acceptors like benzothiadiazole (BT). For instance, PT-based donor-acceptor-type (D-A) conjugated polymer in electrochromics showcases a lower bandgap, favorable redox activity, stability, and very fast switching time, indicating its promise for developing novel neutral green electrochromic polymers by matching with various donor units (Ming et al., 2015).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of various heterocyclic compounds like thiazolo[4,5-d]pyrimidine derivatives. These derivatives have been obtained by reacting 4-amino-5-bromo-2-substituted-aminopyrimidines with isothiocyanates in the presence of sodamide in DMF, showing the compound's versatility in forming new chemical structures (Bakavoli et al., 2006).

Photophysical Properties and Proton Transfer

The compound and its derivatives, such as 2-(1H-pyrazol-5-yl)pyridine (PPP), have been studied for their photophysical properties and proton transfer capabilities. These studies provide insights into their potential applications in fields that require controlled photoinduced reactions (Vetokhina et al., 2012).

Antimicrobial Activity

Some derivatives, such as 1,2,4-triazoles starting from isonicotinic acid hydrazide, have been synthesized and evaluated for their antimicrobial activities, showcasing the compound's potential in developing new antimicrobial agents (Bayrak et al., 2009).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Thiadiazole derivatives, such as “4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine”, have shown potential in various therapeutic applications, including as anticancer agents . Therefore, future research could focus on exploring the therapeutic potential of this compound and its derivatives, particularly in the field of cancer treatment .

properties

IUPAC Name

2-bromo-5-pyridin-4-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3S/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUUGBWNSHNIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727371
Record name 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine

CAS RN

16439-93-3
Record name 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole (2.0 g, 11.2 mmol) was suspended in 48% aqueous hydrobromic acid (5.6 mL) and stirred at 0° C. Bromine (5.06 mL, 98.8 mmol) was added dropwise into the mixture at 0° C. Water (15 mL) was added slowly followed by a solution of sodium nitrite (1.97 g, 28.6 mmol) in water (2.8 mL). Stirring at 0° C. was continued for another 30 minutes. Sodium hydroxide (10.0 g) in water (10 mL) was added slowly into the reaction mixture while the temperature was maintained below 20° C. The reaction mixture was then extracted with chloroform then the chloroform solution was washed with water, dried (magnesium sulfate), filtered, and the solvent was evaporated. The residue was purified by flash chromatography using a gradient of ethyl acetate in hexane to give the title compound as a brown solid (1.28 g), m/z 242, 244 (MH+).
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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